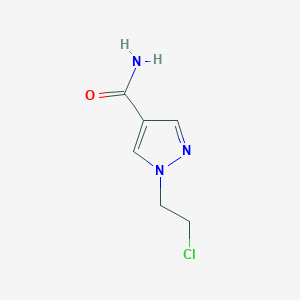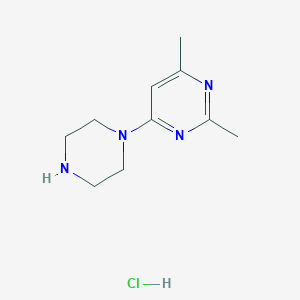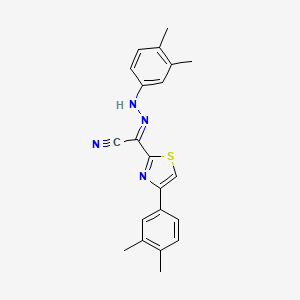
(2E)-N-(3,4-dimethylanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(3,4-dimethylanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C21H20N4S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality (2E)-N-(3,4-dimethylanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(3,4-dimethylanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound is involved in the synthesis of diverse chemical structures and materials, demonstrating its versatility in organic synthesis and materials science. For instance, its structural motif is useful in the synthesis of thiazole derivatives, indicating its importance in creating compounds with potential antiviral activities or for constructing complex molecular architectures (Srivastava et al., 1977; Jones et al., 1998). These syntheses underscore the compound's role in enabling the construction of molecules with significant chemical diversity and potential biological activity.
Biological Applications
The compound's derivatives exhibit a range of biological activities, highlighting their potential in therapeutic and diagnostic applications. For example, thiazole derivatives have shown fungicidal activities, suggesting their utility in developing new agricultural chemicals or antimicrobial agents (Bashandy et al., 2008). Additionally, certain derivatives are employed in nucleic acid labeling, offering tools for molecular biology research and diagnostics (Rye et al., 1992).
Material Science and Sensing
In materials science, the compound's derivatives are used to synthesize metal-organic frameworks (MOFs) with potential applications in sensing and catalysis (Shi et al., 2015). These MOFs can act as fluorescence sensors, demonstrating the compound's utility in developing materials with specific sensing capabilities towards various chemicals.
Synthetic Methodologies
The compound also plays a critical role in developing synthetic methodologies, such as the creation of thiazoline derivatives and the exploration of novel reaction pathways (Suzuki & Izawa, 1976; Bondock, Tarhoni, & Fadda, 2011). These methodologies expand the toolbox of synthetic chemists, enabling the creation of novel compounds with potential applications in various fields.
Eigenschaften
IUPAC Name |
(2E)-N-(3,4-dimethylanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-13-5-7-17(9-15(13)3)20-12-26-21(23-20)19(11-22)25-24-18-8-6-14(2)16(4)10-18/h5-10,12,24H,1-4H3/b25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRPWTCYXPDQSZ-NCELDCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=C(C=C3)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=C(C=C3)C)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

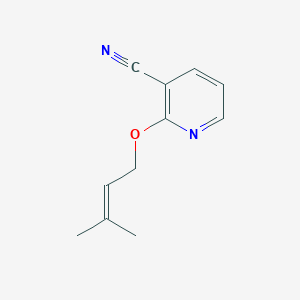
![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)
![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)
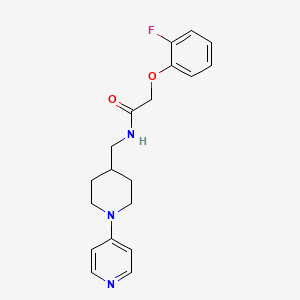

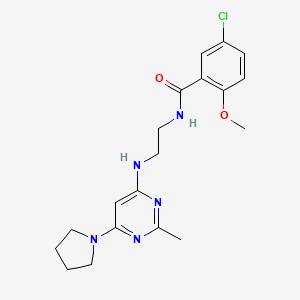

![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2865305.png)
![[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea](/img/structure/B2865306.png)
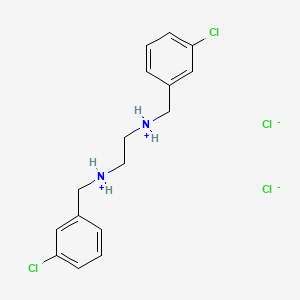
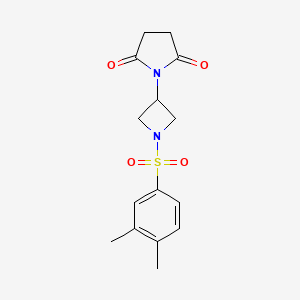
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2865314.png)
